molecular formula C17H20N2 B11860271 N-Cyclohexyl-4-(pyridin-2-yl)aniline

N-Cyclohexyl-4-(pyridin-2-yl)aniline

Cat. No.: B11860271
M. Wt: 252.35 g/mol
InChI Key: VJMXFNAKZUVXJU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(pyridin-2-yl)aniline is an organic compound that features a cyclohexyl group attached to an aniline moiety, which is further substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(pyridin-2-yl)aniline typically involves the reaction of cyclohexylamine with 4-(pyridin-2-yl)aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(pyridin-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-(pyridin-2-yl)nitrobenzene, while reduction may yield this compound derivatives with different substituents.

Scientific Research Applications

N-Cyclohexyl-4-(pyridin-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4-(pyridin-4-yl)aniline
  • N-Cyclohexyl-4-(pyridin-3-yl)aniline
  • N-Cyclohexyl-4-(pyridin-2-yl)benzamide

Uniqueness

N-Cyclohexyl-4-(pyridin-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N-cyclohexyl-4-pyridin-2-ylaniline

InChI

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17/h4-5,8-13,15,19H,1-3,6-7H2

InChI Key

VJMXFNAKZUVXJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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